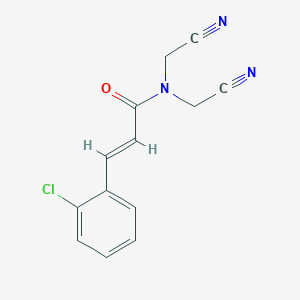![molecular formula C18H22O3 B11022799 8,8,10-trimethyl-4-propyl-7,8-dihydro-2H,6H-pyrano[3,2-g]chromen-2-one](/img/structure/B11022799.png)
8,8,10-trimethyl-4-propyl-7,8-dihydro-2H,6H-pyrano[3,2-g]chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8,8,10-Trimethyl-4-propyl-7,8-dihydro-2H,6H-pyrano[3,2-g]chromen-2-one is a complex organic compound with the molecular formula C18H22O3.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8,8,10-trimethyl-4-propyl-7,8-dihydro-2H,6H-pyrano[3,2-g]chromen-2-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the pyranochromene ring .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 8,8,10-Trimethyl-4-propyl-7,8-dihydro-2H,6H-pyrano[3,2-g]chromen-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Wissenschaftliche Forschungsanwendungen
8,8,10-Trimethyl-4-propyl-7,8-dihydro-2H,6H-pyrano[3,2-g]chromen-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: This compound exhibits potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 8,8,10-trimethyl-4-propyl-7,8-dihydro-2H,6H-pyrano[3,2-g]chromen-2-one involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes or binding to receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
- 10-(3-Butenoyl)-5,7-dihydroxy-8,8-dimethyl-4-propyl-7,8-dihydro-2H,6H-pyrano[3,2-g]chromen-2-one
- 5-Hydroxy-10-(4-hydroxybutanoyl)-8,8-dimethyl-2-oxo-4-propyl-7,8-dihydro-2H,6H-pyrano[3,2-g]chromen-7-yl hydrogen sulfate
- 10-Butyryl-5-hydroxy-8,8-dimethyl-2-oxo-4-propyl-7,8-dihydro-2H,6H-pyrano[3,2-g]chromen-7-yl hydrogen sulfate
Uniqueness: 8,8,10-Trimethyl-4-propyl-7,8-dihydro-2H,6H-pyrano[3,2-g]chromen-2-one is unique due to its specific substitution pattern and the presence of the pyranochromene ring. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C18H22O3 |
|---|---|
Molekulargewicht |
286.4 g/mol |
IUPAC-Name |
2,2,10-trimethyl-6-propyl-3,4-dihydropyrano[3,2-g]chromen-8-one |
InChI |
InChI=1S/C18H22O3/c1-5-6-12-10-15(19)20-17-11(2)16-13(9-14(12)17)7-8-18(3,4)21-16/h9-10H,5-8H2,1-4H3 |
InChI-Schlüssel |
JJDANHFWHIIVRC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=CC(=O)OC2=C1C=C3CCC(OC3=C2C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[5-(benzyloxy)-1H-indol-1-yl]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B11022729.png)
![Furan-2-yl(4-{[4-(4-nitrophenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)methanone](/img/structure/B11022731.png)
![N-[(4-bromophenyl)sulfonyl]-2,5-dichloro-N-(3,4-dimethylphenyl)benzenesulfonamide](/img/structure/B11022739.png)
![4-methyl-2-(1H-pyrrol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1,3-thiazole-5-carboxamide](/img/structure/B11022746.png)

![2-[(4-phenylpiperazin-1-yl)methyl]-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one](/img/structure/B11022760.png)
![N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-(1H-indol-1-yl)acetamide](/img/structure/B11022765.png)

![N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide](/img/structure/B11022775.png)
![Ethyl 2-[(pyridin-2-ylcarbonyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B11022777.png)
![methyl N-{[6,7-dimethoxy-1-(4-methoxyphenyl)-3,4-dihydroisoquinolin-2(1H)-yl]carbonyl}-L-alaninate](/img/structure/B11022792.png)
![[(4-Fluorophenyl)sulfonyl]benzyl-2-pyridylamine](/img/structure/B11022795.png)
![2-(2,4-dichlorophenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B11022800.png)

